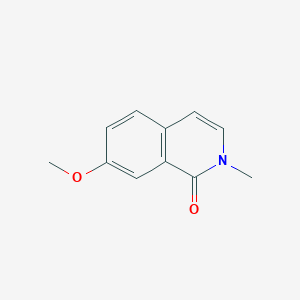

7-methoxy-2-methylisoquinolin-1(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-methylisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-5-8-3-4-9(14-2)7-10(8)11(12)13/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWXMNPNJFBVKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 7 Methoxy 2 Methylisoquinolin 1 2h One Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the isoquinoline (B145761) ring system is dictated by the interplay of the electron-rich benzene (B151609) ring and the electron-deficient pyridine (B92270) ring. In isoquinoline itself, electrophilic substitution reactions, such as nitration, preferentially occur on the benzene portion, typically at the C5 and C8 positions. imperial.ac.ukshahucollegelatur.org.in Conversely, nucleophilic substitution is favored at the C1 position of the pyridine ring, as this allows the negative charge in the Meisenheimer-type intermediate to be stabilized by the electronegative nitrogen atom. imperial.ac.uk

The lone pair of electrons on the nitrogen atom in isoquinolines is not part of the aromatic system, allowing it to react with electrophiles to form heteroarenium salts. nih.gov This reduces the electron density of the heterocyclic system, making it more susceptible to nucleophilic attack. nih.gov

Table 1: Regioselectivity in Reactions of Isoquinoline Derivatives

| Reaction Type | Preferred Position(s) in Isoquinoline | Influencing Factors on 7-Methoxy-2-methylisoquinolin-1(2H)-one |

|---|---|---|

| Electrophilic Substitution | C5 and C8 imperial.ac.ukshahucollegelatur.org.in | The 7-methoxy group activates the benzene ring for electrophilic attack. |

Deprotonation and Electrophile Reactivity of N-Substituted Isoquinolinones

The presence of an N-substituent, such as the methyl group in this compound, is a key feature that influences its reactivity, particularly in deprotonation reactions. The protons on the carbon atoms adjacent to the nitrogen and carbonyl groups can be abstracted by strong bases.

Studies on related N-substituted tetrahydroisoquinolines have demonstrated that deprotonation using organolithium reagents, such as n-butyllithium, can lead to the formation of a lithiated intermediate. rsc.org This intermediate can then be trapped by various electrophiles to introduce substituents at a specific position. For instance, N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines can be lithiated at the C1 position and subsequently quenched with electrophiles to yield 1-substituted products. rsc.org

The reactivity of such lithiated species can be dependent on the nature of the electrophile used. mdpi.com In some cases, a double deprotonation can occur, leading to a mixture of products depending on which site the electrophile attacks. mdpi.com This highlights the complexity and tunability of reactions involving the deprotonation of N-substituted isoquinoline systems.

Table 2: Example of Deprotonation and Electrophilic Quench

| Starting Material | Reagents | Intermediate | Product | Ref. |

|---|

Modifications Influencing Electronic Density and Reaction Pathways

The electronic properties of the this compound scaffold are significantly influenced by its substituents, which in turn dictate the available reaction pathways. The methoxy (B1213986) group at the C7 position is a strong electron-donating group, increasing the electron density of the aromatic benzene ring. This activation makes the ring more susceptible to electrophilic aromatic substitution.

Conversely, the isoquinolinone core contains a lactam (a cyclic amide), where the carbonyl group acts as an electron-withdrawing group. This electronic push-pull system can be exploited in various chemical transformations. The visualization of electron density changes during a chemical reaction can provide insights into how bonds are broken and formed. nih.gov For many reactions, there is a decrease in electron density around bonds that are broken and an increase around newly formed bonds. nih.gov

In the context of this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing lactam system can be harnessed to control the regioselectivity of reactions and to design specific reaction pathways for the synthesis of more complex molecules.

Reactivity in Multi-component Reactions for Complex Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, are powerful tools in synthetic chemistry for rapidly building molecular complexity. beilstein-journals.orgnih.gov Isoquinolinone scaffolds are valuable building blocks in such reactions.

For example, a synthetic route involving a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction has been developed to create imidazopyridine-fused isoquinolinones. beilstein-journals.org This sequence demonstrates how MCRs can be used to construct intricate heterocyclic systems from simpler starting materials. The efficiency and operational simplicity of MCRs make them an attractive strategy for drug discovery and the synthesis of biologically active compounds. beilstein-journals.orgnih.gov

Furthermore, tetrahydroisoquinolines have been utilized as key components in multi-component assembly processes (MCAPs) to generate diverse and complex heterocyclic scaffolds, including those fused to diazepinediones and dihydropyrimidinediones. nih.gov These strategies often rely on the formation of an N-acyliminium ion intermediate from the tetrahydroisoquinoline, which then undergoes further reactions. nih.gov The ability to use isoquinoline derivatives in MCRs opens up avenues for creating large libraries of compounds with diverse structures and potential biological activities. ed.ac.uk

Table 3: Examples of Multi-component Reactions Involving Isoquinoline Scaffolds

| Reaction Type | Key Reactants | Resulting Scaffold | Ref. |

|---|---|---|---|

| Groebke–Blackburn–Bienaymé (GBB) | 2-formylbenzoates, aminopyridines, isocyanides | Imidazopyridine-fused isoquinolinones | beilstein-journals.org |

Advanced Spectroscopic Characterization and Computational Chemistry of 7 Methoxy 2 Methylisoquinolin 1 2h One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy of 7-methoxy-2-methylisoquinolin-1(2H)-one provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. oregonstate.edu

The expected ¹H NMR spectrum would feature several key signals:

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns depend on their position relative to the methoxy (B1213986) and carbonyl groups. For instance, the proton at C-8 is often shifted downfield due to the anisotropic effect of the adjacent carbonyl group. The protons at C-5 and C-6 will show coupling to each other.

Vinyl Protons: The two protons on the C-3 and C-4 positions of the isoquinolinone ring are in a vinylic system. They are expected to resonate as doublets, with their chemical shifts influenced by the adjacent carbonyl and nitrogen atoms.

Methoxy Protons: The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. researchgate.net

N-Methyl Protons: The protons of the N-methyl group (-NCH₃) will also give a singlet, generally found further upfield than the methoxy protons, around 3.5 ppm.

Predicted ¹H NMR data for a related structure, (1s)-1-{[4-(5-{[(1r)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1h-isoquinolin-1-yl]methyl}-2-methoxyphenoxy)phenyl]methyl}-6-methoxy-2-methyl-3,4-dihydro-1h-isoquinolin-7-ol, shows signals for the 7-methoxy and 2-methyl groups in these expected regions. np-mrd.org Analysis of similar isoquinoline (B145761) structures also supports these assignments. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.5 | d |

| H-4 | ~7.2 | d |

| H-5 | ~7.8 | d |

| H-6 | ~7.1 | dd |

| H-8 | ~8.2 | s |

| 7-OCH₃ | ~3.9 | s |

| 2-NCH₃ | ~3.5 | s |

Note: These are estimated values based on typical ranges and data from related compounds. Actual values may vary depending on the solvent and experimental conditions. pdx.eduorganicchemistrydata.org

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. oregonstate.edu

The ¹³C NMR spectrum of this compound would display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbonyl Carbon: The lactam carbonyl carbon (C-1) is the most deshielded and will appear at a very low field, typically in the range of 160-170 ppm. libretexts.org

Aromatic and Vinylic Carbons: The carbons of the benzene ring and the C-3/C-4 double bond will resonate in the 100-150 ppm region. The carbon attached to the methoxy group (C-7) will be shifted downfield due to the oxygen's electron-withdrawing effect, typically appearing around 160 ppm. researchgate.net Quaternary carbons (C-4a, C-8a) will generally show weaker signals. oregonstate.edu

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected around 55-60 ppm. docbrown.infodocbrown.info

N-Methyl Carbon: The N-methyl carbon will appear further upfield, typically in the 30-40 ppm range.

The chemical shifts are sensitive to substitution patterns, and data from various methoxy-substituted aromatic compounds and isoquinolines can be used to predict the spectrum with reasonable accuracy. researchgate.netresearchgate.netorganicchemistrydata.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~162 |

| C-3 | ~105 |

| C-4 | ~128 |

| C-4a | ~138 |

| C-5 | ~125 |

| C-6 | ~118 |

| C-7 | ~163 |

| C-8 | ~110 |

| C-8a | ~120 |

| 7-OCH₃ | ~56 |

| 2-NCH₃ | ~35 |

Note: These are estimated values. The actual chemical shifts can be influenced by solvent and other experimental factors. np-mrd.orgwisc.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula. rsc.org

For this compound (Molecular Formula: C₁₁H₁₁NO₂), the expected exact mass is 189.07898 Da. nih.gov

MS Analysis: In a standard electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 189. The fragmentation pattern would provide structural information. Common fragmentation pathways could include the loss of a methyl radical (•CH₃) from the N-methyl or methoxy group to give a fragment at m/z = 174, or the loss of a formyl radical (•CHO) or carbon monoxide (CO).

HRMS Analysis: HRMS would confirm the elemental composition. For instance, observing a peak at m/z 189.0790 would strongly support the molecular formula C₁₁H₁₁NO₂. HRMS data for related isoquinoline derivatives have proven essential for confirming their structures. rsc.org Data for the related compound 7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (B3022549) shows a top peak at m/z 177, corresponding to the molecular ion. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would show several characteristic absorption bands:

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the lactam carbonyl group (C=O) is expected in the region of 1650-1680 cm⁻¹. This is a key diagnostic peak for the isoquinolinone core.

C=C Stretching: Aromatic and vinylic C=C bond stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the aryl ether (methoxy group) will produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are found in the 650-900 cm⁻¹ region.

Analysis of related complex isoquinoline structures has utilized IR spectroscopy to identify key vibrational modes. oatext.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | C-H (in CH₃) | 2850 - 2960 | Medium |

| C=O Stretch | Lactam C=O | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic/Vinylic | 1450 - 1600 | Medium-Variable |

| C-N Stretch | Amide C-N | 1300 - 1400 | Medium |

| C-O Stretch (Asymmetric) | Ar-O-CH₃ | 1200 - 1275 | Strong |

| C-O Stretch (Symmetric) | Ar-O-CH₃ | 1000 - 1075 | Strong |

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis related to positional isomerism)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is sensitive to the extent of conjugation in a molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its extended conjugated system, which includes the benzene ring, the double bond, and the carbonyl group. The methoxy group, as an auxochrome, will influence the position and intensity of these bands. Typically, π → π* and n → π* transitions are observed.

This technique is particularly useful for distinguishing between positional isomers. For example, moving the methoxy group to a different position on the benzene ring (e.g., to C-5, C-6, or C-8) would alter the electronic structure and the conjugation pathway, leading to a noticeable shift in the absorption maxima (λ_max). The UV-Vis spectra of different positional isomers of methoxy-substituted flavonoids and coumarins show distinct differences, allowing for their differentiation. researchgate.netnih.gov Therefore, UV-Vis spectroscopy serves as a valuable and straightforward method to confirm the substitution pattern on the aromatic ring of this compound and distinguish it from its isomers.

Computational Chemistry Applications

Computational chemistry provides a powerful lens for examining the structural and electronic properties of this compound, offering insights that complement experimental data. Through in silico methods, it is possible to predict the molecule's behavior, stability, and potential interactions with biological targets. These computational approaches are essential for rational drug design and understanding the fundamental chemical nature of isoquinoline systems.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are instrumental in predicting the binding affinity and interaction patterns of this compound with various protein targets. These simulations are foundational in drug discovery, allowing for the virtual screening of compounds and the elucidation of their potential mechanisms of action at a molecular level.

In a typical molecular docking workflow, the three-dimensional structure of this compound is optimized for the lowest energy conformation. This optimized structure is then placed into the binding site of a target protein. Sophisticated algorithms then explore a multitude of possible binding poses, orientations, and conformations of the ligand within the receptor's active site. Each of these poses is scored based on a function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction.

These studies can reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. For instance, the methoxy group and the carbonyl oxygen of the isoquinoline core are potential hydrogen bond acceptors, while the aromatic rings can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. The N-methyl group can also influence the compound's orientation and steric fit.

A hypothetical docking study of this compound against a kinase target might yield the following interaction data:

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond | 2.9 |

| Glu91 | Hydrogen Bond | 3.1 |

| Leu24 | Hydrophobic | 3.5 |

| Phe145 | π-π Stacking | 4.2 |

| Val32 | van der Waals | 3.8 |

This table presents hypothetical data from a molecular docking simulation to illustrate the types of interactions that can be predicted.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. oatext.com These methods provide a detailed understanding of the molecule's electronic structure, which is crucial for predicting its reactivity and spectroscopic behavior.

A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the most stable molecular structure. researchgate.net Following optimization, various electronic properties can be calculated.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Other calculated electronic properties include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, such as around the carbonyl oxygen, while regions of positive potential (blue) are susceptible to nucleophilic attack.

| Calculated Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.078 | -2.12 |

| HOMO-LUMO Gap | 0.157 | 4.27 |

This table contains hypothetical quantum chemical calculation results for this compound.

Prediction of Reactivity and Stability

By combining insights from molecular modeling and quantum chemical calculations, the reactivity and stability of this compound can be predicted. The electronic properties derived from DFT calculations are used to compute various global reactivity descriptors.

These descriptors provide a quantitative measure of the molecule's reactivity. For example:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

Analysis of the electrostatic potential map can further pinpoint specific sites of reactivity. The electron-rich regions, such as the carbonyl oxygen and the methoxy group, are predicted to be the primary sites for interaction with electrophiles. Conversely, the electron-deficient areas of the molecule would be the likely targets for nucleophiles. The stability of the compound is directly related to its chemical hardness and HOMO-LUMO gap; a larger value for both indicates greater stability. researchgate.net

| Reactivity Descriptor | Predicted Value |

| Ionization Potential (I) | 6.39 eV |

| Electron Affinity (A) | 2.12 eV |

| Electronegativity (χ) | 4.255 eV |

| Chemical Hardness (η) | 2.135 eV |

| Chemical Softness (S) | 0.468 eV⁻¹ |

| Electrophilicity Index (ω) | 4.23 eV |

This table presents hypothetical reactivity descriptors for this compound, derived from the electronic properties listed in the previous section.

Investigation of Biological Activities and Structure Activity Relationships Sar for 7 Methoxy 2 Methylisoquinolin 1 2h One Analogues

Melatoninergic Receptor Modulation

The isoquinolinone scaffold has proven to be a versatile template for developing ligands that target melatonin (B1676174) receptors, MT1 and MT2. These receptors are involved in regulating circadian rhythms and other physiological processes. nih.gov

Research into a series of substituted isoquinolinones has demonstrated their capacity to act as selective modulators of the human MT1 and MT2 melatonin receptors. nih.gov A majority of the synthesized analogues were identified as MT2-selective agonists. nih.govnih.gov However, the functional activity of these compounds is highly dependent on their substitution patterns. nih.gov

Intriguingly, certain analogues display antagonistic properties. Specifically, compounds that feature a 4-methoxybenzyloxyl or a 4-methylbenzyloxyl group at the C6 position of the isoquinolinone core were found to behave as weak, MT2-selective antagonists. nih.govnih.gov This switch from agonism to antagonism based on substituent placement highlights the sensitivity of the receptor's binding pocket. nih.gov In one instance, an isoquinolinone antagonist was converted into an agonist at MT2 receptor mutants where specific amino acid residues like His²⁰⁸, Tyr²⁹⁴, or Tyr²⁹⁸ were substituted with alanine. nih.gov

The position and nature of substituents on the isoquinolinone structure are critical in determining both binding affinity and functional selectivity for MT1 and MT2 receptors. nih.gov Structure-activity relationship (SAR) analyses have consistently shown that the presence of a substituted benzyloxyl group dictates the compound's characteristics. nih.gov

A key finding is that isoquinolinones with a 3-methoxybenzyloxyl group at the C5, C6, or C7 position exhibit effective binding and notable selectivity for the MT2 receptor. nih.govnih.gov The potency of these compounds was found to follow the order C5 > C6 > C7, with the C5-substituted analogue being the most potent compound identified in the series. nih.govnih.gov In contrast, moving the methoxy (B1213986) group on the benzyl (B1604629) ring to the 4-position, as seen in 6-(4-methoxybenzyloxy) substituted analogues, leads to weak MT2-selective antagonists. nih.govnih.gov These findings underscore that a hydrophobic binding cavity within the receptor likely confers selectivity based on the aromatic substituent of the isoquinolinone ligand. nih.govnih.gov

Table 1: Structure-Activity Relationship of Substituted Isoquinolinones at Melatonin Receptors

| Substituent Position | Substituent Group | Receptor Target | Observed Activity | Citation |

|---|---|---|---|---|

| C5, C6, or C7 | 3-Methoxybenzyloxyl | MT2 | Selective Agonist | nih.gov, nih.gov |

| C6 | 4-Methoxybenzyloxyl | MT2 | Weak Selective Antagonist | nih.gov, nih.gov |

The agonistic activity of the MT2-selective isoquinolinone analogues was confirmed through multiple downstream signaling assays. nih.gov As G protein-coupled receptors (GPCRs), MT1 and MT2 activation leads to a cascade of intracellular events. The MT2-selective agonists were shown to function through receptor-mediated inhibition of cyclic AMP (cAMP) production. nih.govnih.gov

Furthermore, these compounds triggered intracellular calcium (Ca²⁺) mobilization, another hallmark of GPCR activation. nih.govnih.govnih.gov The activation of the melatonin receptors by these ligands also led to the phosphorylation of extracellular signal-regulated protein kinases (ERK), a key step in the mitogen-activated protein (MAP) kinase signaling pathway. nih.govnih.govnih.gov These mechanism-of-action studies confirm that the isoquinolinone agonists effectively engage the canonical signaling pathways associated with the MT2 receptor. nih.gov

General Principles of SAR for Isoquinolinone Derivatives

Impact of Positional Isomerism on Biological Activity

Positional isomerism, which involves altering the position of a functional group on a molecular scaffold, can significantly modulate the pharmacological effects of a drug. nih.gov In the context of isoquinoline (B145761) and its related heterocyclic structures, the location of substituents such as a methoxy group can drastically alter biological activity.

For instance, in a series of isoquinoline derivatives, moving an ethoxy group from the 6-position to the 7-position resulted in a complete loss of activity. nih.gov Conversely, when both the 6- and 7-positions were substituted with ethoxy groups, the activity was comparable to the monosubstituted analogue. nih.gov This highlights the sensitivity of the isoquinoline core to the spatial arrangement of substituents. The position of a substituent can influence how the molecule interacts with its biological target, affecting binding affinity and subsequent biological response.

In a study of quinoline (B57606) derivatives, which share a similar bicyclic core with isoquinolones, the position of a methoxy group was also found to be critical for anticancer activity. A series of 4-anilino-quinazoline derivatives showed that analogues with a 6,7-dimethoxy substitution pattern had better inhibitory effects against EGFR and VEGFR-2 compared to those with a dioxolane ring at the same positions. nih.gov

The importance of substituent positioning is further underscored in studies of other heterocyclic systems. For example, the biological activity of positional isomers of mono-PEGylated recombinant human granulocyte colony-stimulating factor was found to differ significantly, with the site of modification impacting receptor binding. nih.gov

The following table illustrates the impact of positional isomerism on the anticancer activity of quinoxalinone derivatives, a related class of compounds.

Table 1: Effect of Positional Isomerism on Antiproliferative Activity of Quinoxalinone Analogues

| Compound | R | R' | GI₅₀ (nM) - A549 (Lung Carcinoma) | GI₅₀ (nM) - KB (Nasopharyngeal Carcinoma) |

| 1a | Cl | H | 1.5 | 1.7 |

| 2 | Me | H | 0.53 | 2.01 |

| 6a | Cl | 7-Methoxy | 0.53 | 2.01 |

| Lead Compound | Me | 7-Methoxy | 0.08 | 0.12 |

| *Data sourced from a study on 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives. nih.gov |

Influence of Substituent Electronic and Steric Effects

The electronic and steric properties of substituents on the isoquinolinone scaffold play a pivotal role in determining biological activity. nih.gov Electronic effects refer to the influence of a substituent on the electron distribution within the molecule, while steric effects relate to the spatial arrangement and size of the substituent.

In many heterocyclic compounds, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate activity. For example, in a series of isoquinoline derivatives, the presence of electron-withdrawing groups on the isoquinoline core was found to be detrimental to activity. nih.gov The thoughtful application of bioisosteres can be used to probe the effects of steric size, shape, and electronic properties on a biological response. nih.gov

A study on a novel class of tubulin-binding tumor-vascular disrupting agents based on a 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold, which includes a 7-methoxy group, revealed key SAR correlations. nih.gov The study found that:

Linear alkylamino substituents were more favorable than alkoxy and arylamino groups.

The presence of a hydrogen-bond donor group (such as NH or OH) favored high antiproliferative potency.

The length and bulk of the substituent at the 2-position of the quinazoline (B50416) ring should be limited to maintain activity. nih.gov

The following table presents data on how different substituents at the 2-position of the quinazoline ring of a 7-methoxy-4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold influence its antiproliferative activity against various cancer cell lines.

Table 2: Influence of Substituents on Antiproliferative Activity (GI₅₀, nM)

| Compound | R | A549 (Lung) | KB (Nasopharynx) | KB-VIN (MDR) | MDA-MB-231 (Breast) | MCF-7 (Breast) |

| 6b | -OMe | 2.15 | 3.12 | 10.3 | 2.55 | 2.87 |

| 6d | -NHMe | 0.15 | 0.31 | 1.25 | 0.21 | 0.25 |

| 6f | -NH(n-Pr) | 0.11 | 0.25 | 0.89 | 0.18 | 0.19 |

| 6h | -NH(c-Pr) | 0.13 | 0.28 | 1.12 | 0.19 | 0.22 |

| 6j | -NHPh | 2.31 | 4.15 | 15.1 | 3.11 | 3.58 |

| *Data represents GI₅₀ values in nanomolar (nM) concentrations. The compounds are derivatives of 7-methoxy-4-(2-substituted-quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. nih.gov |

Bioisosteric Replacements in Isoquinolinone Design

Bioisosteric replacement is a strategy in medicinal chemistry where an atom or a group of atoms is exchanged for another with similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. cambridgemedchemconsulting.com This technique is widely used to improve potency, selectivity, and pharmacokinetic properties.

In the design of isoquinolinone analogues, bioisosteric replacements can be applied to various parts of the molecule. For example, the methoxy group at the 7-position could be replaced by other groups of similar size or electronic character. Common bioisosteres for a methoxy group include fluoro, difluoromethyl, trifluoromethyl, and difluoroethyl groups. researchgate.net The replacement of a metabolically labile methoxy group with a more stable isostere, such as a trifluoromethoxy group, is a common strategy to improve metabolic stability. researchgate.net

The nitrogen atom in the isoquinoline ring itself can be considered a bioisosteric replacement for a carbon atom in a naphthalene (B1677914) ring. nih.gov This substitution can lead to improved pharmacokinetic properties. nih.gov In a study on melatonin receptor ligands, the bioisosteric replacement of the naphthalene group of agomelatine (B1665654) with an isoquinoline or tetrahydroisoquinoline scaffold led to potent agonists with improved pharmacokinetic profiles. nih.gov

Furthermore, the amide linker in some biologically active molecules can be replaced with an amine linker, which can be considered an exact bioisostere. mdpi.com In a series of quinolinylaminoisoquinoline derivatives, compounds with an amine linker were found to be more potent than their corresponding amide analogues, likely due to a better fit at the receptor site. mdpi.com

The following table lists some common bioisosteric replacements for various functional groups that could be considered in the design of novel 7-methoxy-2-methylisoquinolin-1(2H)-one analogues.

Table 3: Common Bioisosteric Replacements

| Original Group | Bioisosteric Replacement(s) |

| -H | -D, -F |

| -OH | -NH₂, -F, -OMe |

| -CH₃ | -NH₂, -OH, -F, -Cl |

| -Cl | -PH₂, -SH, -CN |

| -Br | -iPr, -CF₃ |

| -I | -tBu, -CF₃ |

| -CH₂- | -NH-, -O-, -S- |

| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl |

| -O- | -CF₂- |

| *This table presents generally accepted bioisosteric replacements. cambridgemedchemconsulting.com |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes

The efficient and versatile synthesis of isoquinolinone derivatives is crucial for enabling further research. While classical methods like the Bischler–Napieralski and Pictet–Spengler reactions provide access to dihydro- and tetrahydroisoquinolines, modern strategies are focusing on improving yield, selectivity, and functional group tolerance for creating substituted isoquinolinones like 7-methoxy-2-methylisoquinolin-1(2H)-one. mdpi.com

Future efforts will likely concentrate on transition metal-catalyzed reactions, such as C-H activation, to construct the isoquinoline (B145761) core. nih.gov These methods offer a more direct and atom-economical approach to functionalizing the molecule at various positions. Another promising avenue is the application of the Pomeranz–Fritsch–Bobbitt synthesis, which has been successfully used for the diastereoselective synthesis of related tetrahydroisoquinoline derivatives and could be adapted for isoquinolinones. mdpi.com The development of multi-component reactions, where several starting materials are combined in a single step, also presents an efficient strategy for generating diverse libraries of analogues for screening. mdpi.com Research into novel synthetic pathways, such as those involving intramolecular cyclization of activated alkynes or radical-mediated cyclization, could provide new entries to this class of compounds. nih.gov

Exploration of Undiscovered Biological Activities

The isoquinoline and quinolinone frameworks are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. nih.govsemanticscholar.org For this compound, a systematic exploration of its biological profile is a key future direction.

Initial research on related structures suggests several promising areas for investigation. For instance, various isoquinolinone derivatives have shown potent cytotoxic activity against cancer cell lines like MCF-7 (breast cancer). nih.gov Therefore, screening this compound against a panel of human cancer cell lines is a logical step. nih.gov Furthermore, given that some isoquinoline derivatives act as antibacterial agents, its efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains, should be evaluated. mdpi.com Other potential activities to explore, based on analogues, include inhibition of enzymes such as phosphodiesterases, carbonic anhydrase, or tubulin polymerization, which are implicated in various diseases. semanticscholar.orgnih.gov

Advanced SAR and Lead Optimization Strategies

Once a biological activity is identified, Structure-Activity Relationship (SAR) studies become paramount for transforming a hit compound into a potent and selective lead. For this compound, this would involve the systematic synthesis and evaluation of analogues to understand the contribution of each part of the molecule to its activity.

Key areas for modification would include:

The Methoxy (B1213986) Group: Investigating the effect of its position and replacement with other electron-donating or electron-withdrawing groups.

The N-Methyl Group: Replacing the methyl group with larger alkyl chains, aryl groups, or hydrogen bond donors/acceptors to probe the space and interactions at the N2 position.

The Aromatic Ring: Introducing substituents at other positions (e.g., C4, C5, C6) to modulate electronic properties, solubility, and metabolic stability.

Lead optimization campaigns would focus on improving potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org This involves a multiparameter optimization process to balance these factors, potentially guided by computational models, to develop candidates with favorable drug-like properties. acs.org

Integration of In Silico and Experimental Approaches for Drug Design

Modern drug discovery heavily relies on the synergy between computational (in silico) and experimental methods to accelerate the design and optimization process. japsonline.com This integrated approach is a critical future direction for research on this compound.

Structure-Based Drug Design (SBDD): If a biological target is identified and its 3D structure is known, molecular docking can be used to predict the binding mode of this compound. researchgate.net This provides insights into key interactions and guides the design of new analogues with improved affinity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. mdpi.comresearchgate.net By analyzing a set of active and inactive analogues, these models can identify the crucial molecular features required for biological activity, guiding the design of more potent compounds. nih.gov

ADME Prediction: In silico models are increasingly used to predict ADME properties like solubility, permeability, and metabolic stability early in the discovery process. japsonline.comresearchgate.net This allows researchers to prioritize the synthesis of compounds with a higher likelihood of possessing favorable pharmacokinetic profiles, saving time and resources.

By combining the predictive power of computational tools with empirical data from synthesis and biological testing, researchers can more efficiently navigate the complex process of drug discovery and development for this promising class of molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal solvent systems and reaction conditions for synthesizing 7-methoxy-2-methylisoquinolin-1(2H)-one?

- Methodological Answer : The solvent system significantly impacts yield and chemoselectivity. For example, using EA/PE (ethyl acetate/petroleum ether) in a 1:4 ratio achieved a 95% yield for structurally similar 2-methoxy-4,7-dimethylisoquinolin-1(2H)-one . Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while non-polar solvents improve crystallization. Optimization should include testing solvent ratios and reaction temperatures, as demonstrated in hypervalent iodine-mediated syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- 1H/13C NMR : Key diagnostic signals include methoxy groups (δ ~3.8–4.1 ppm in 1H NMR) and carbonyl resonances (δ ~157–161 ppm in 13C NMR). For example, the methoxy proton in 7-methoxy derivatives appears as a singlet at δ 4.01 ppm .

- HRMS : Use high-resolution mass spectrometry to confirm molecular formulas (e.g., C12H13NO2·H+ [M+H]+ with a calculated mass of 204.1019) .

- IR : Look for carbonyl stretches (~1656 cm⁻¹) and methoxy C-O vibrations (~1098 cm⁻¹) .

Q. How can researchers differentiate between regioisomers or structurally similar isoquinolinone derivatives?

- Methodological Answer :

- NOESY NMR : Identify spatial proximity of substituents (e.g., methoxy groups at C7 vs. C6).

- X-ray Crystallography : Resolve ambiguities in substitution patterns, as seen in studies of 6-substituted derivatives .

- HPLC with Chiral Columns : Separate enantiomers if asymmetric synthesis is involved.

Advanced Research Questions

Q. What strategies enable site-selective functionalization of the isoquinolinone core (e.g., C6 or C7 positions)?

- Methodological Answer :

- Protection/Deprotection : Use temporary protecting groups (e.g., benzyloxy) to direct electrophilic substitution. For instance, introducing a 3,5-dimethoxybenzyloxy group at C6 was achieved via nucleophilic aromatic substitution .

- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction.

- Solvent Effects : Polar solvents favor electrophilic attack at electron-rich positions (e.g., C7-methoxy directs reactivity to C6) .

Q. How can contradictory data in synthetic yields or regioselectivity be resolved?

- Methodological Answer :

- Control Experiments : Replicate reactions under identical conditions (e.g., solvent ratios, reagent purity). For example, switching from EA/PE (1:4) to EA/PE (1:3) reduced yields by 5% in a related compound .

- Computational Modeling : Use DFT calculations to predict regioselectivity trends based on frontier molecular orbitals.

- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically.

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Docking Studies : Model interactions with biological targets (e.g., MT2 receptors) using software like AutoDock Vina. Derivatives with benzyloxy groups at C6 showed enhanced binding in MT2-Sec assays .

- MD Simulations : Simulate solvation effects and conformational stability of the lactam ring.

- QSAR : Correlate substituent electronic properties (Hammett σ values) with bioactivity data.

Q. How to design bioactivity assays for isoquinolinone derivatives targeting neurological pathways?

- Methodological Answer :

- In Vitro Assays : Test acetylcholinesterase inhibition using Ellman’s method, as applied to dihydroisoquinolinone analogs .

- Cell-Based Models : Use SH-SY5Y neuroblastoma cells to assess neuroprotective effects.

- MT2 Receptor Binding : Radioligand displacement assays (e.g., using ³H-melatonin) for derivatives like 6-(3,5-dimethoxybenzyloxy)-7-methoxy-2-methylisoquinolin-1(2H)-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.